molecular formula C8H13ClO3 B1340363 tert-Butyl 2-chloro-3-oxobutanoate CAS No. 7304-72-5

tert-Butyl 2-chloro-3-oxobutanoate

Cat. No. B1340363
CAS RN: 7304-72-5
M. Wt: 192.64 g/mol
InChI Key: ZTHHPFWQCBJKDK-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-chloro-3-oxobutanoate is a chemical of interest in synthetic organic chemistry, particularly due to its potential as a building block in various synthetic pathways. While the provided papers do not directly discuss tert-Butyl 2-chloro-3-oxobutanoate, they do provide insights into the behavior of similar tert-butyl compounds in synthetic reactions.

Synthesis Analysis

The synthesis of related tert-butyl compounds involves the use of tert-butyl 2-phenylmalonate to obtain strongly enolized β-ketoesters, as seen in the synthesis of tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates . Another synthesis pathway involves intramolecular lactonization to produce cyclic amino acid esters, exemplified by the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . These methods highlight the versatility of tert-butyl esters in cyclization reactions and their potential utility in synthesizing complex molecular structures.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis . For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal . This level of structural detail is crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates can participate in silver-catalyzed π-cyclizations, leading to the formation of different ring structures depending on the reaction conditions . Additionally, tert-cyclobutanols, which share a tert-butyl moiety, can be transformed via palladium-catalyzed oxidative reactions involving C-C bond cleavage and a variety of ring modifications . These reactions demonstrate the reactivity of tert-butyl groups in oxidative environments and their potential for creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides information about its density and crystal system, which are important for understanding its behavior in solid-state and solution . The reactivity of tert-butyl compounds under catalysis and in the presence of oxygen also sheds light on their chemical properties, such as their susceptibility to oxidation and ring transformation reactions . These properties are essential for predicting the behavior of tert-butyl compounds in various chemical environments.

Scientific Research Applications

Synthesis and Spectral Characterization

  • tert-Butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, derived from tert-butyl 3-oxobutanoate, was synthesized and characterized, indicating its utility as a high energy density material with applications in synthesis and material sciences (Kalaivani, Malarvizhi, & Nethaji, 2012).

Asymmetric Synthesis in Pharmaceutical Applications

  • tert-Butyl 2-chloro-3-oxobutanoate plays a role in the asymmetric synthesis of (+)-trachyspic acid, which is significant in the context of pharmaceutical research, particularly in the development of tumor cell inhibitors (Morokuma et al., 2008).

Material Science and Film Synthesis

  • In material science, tert-butyl 3-oxobutanoate was used in the synthesis of hafnium β-ketoesterate, a new precursor for the deposition of HfO2 films, showcasing its role in the development of advanced materials (Pasko, Hubert-Pfalzgraf, & Abrutis, 2005).

Enzymatic Biotransformation in Drug Synthesis

  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, synthesized using tert-butyl 3-oxobutanoate, is key in the enzymatic synthesis of atorvastatin and rosuvastatin, highlighting its importance in the production of cholesterol-lowering drugs (Liu et al., 2018).

Chemical Synthesis of Bioactive Compounds

  • tert-Butyl 2-chloro-3-oxobutanoate is involved in the synthesis of various bioactive compounds, including natural product analogs with potential antitumor activity, demonstrating its versatility in the field of medicinal chemistry (Maftei et al., 2013).

Development of Chemical Precursors

  • The compound has been used in the development of new chemical vapor deposition (CVD) precursors for copper film deposition, illustrating its application in the electronics industry for producing conformal copper coatings (Hwang, Choi, & Shim, 1996).

Directed Evolution in Biocatalysis

  • The directed evolution of carbonyl reductase enzymes for improving their activity towards tert-butyl 2-chloro-3-oxobutanoate derivatives demonstrates its role in enhancing biocatalytic processes, particularly in the synthesis of key intermediates for statin drugs (Liu et al., 2017).

Antimicrobial and Larvicidal Properties

  • Novel derivatives of tert-butyl 2-chloro-3-oxobutanoate have been explored for their antimicrobial and larvicidal activities, indicating potential applications in public health and pest control (Castelino et al., 2014).

Kinetic Studies in Liquid Phase Reactions

  • Kinetic studies involving tert-butyl radicals, generated from tert-butyl 2-chloro-3-oxobutanoate, provide insights into the reaction mechanisms and dynamics in liquid-phase processes, relevant for understanding complex chemical reactions (Costello et al., 1996).

properties

IUPAC Name

tert-butyl 2-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHHPFWQCBJKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540479
Record name tert-Butyl 2-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-chloro-3-oxobutanoate

CAS RN

7304-72-5
Record name tert-Butyl 2-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-chloro-3-oxobutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Tikhomirov, VA Litvinova, DV Andreeva… - European Journal of …, 2020 - Elsevier
Heteroarene-fused anthraquinone derivatives represent a class of perspective anticancer drug candidates capable of targeting multiple vital processes including drug resistance. …

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